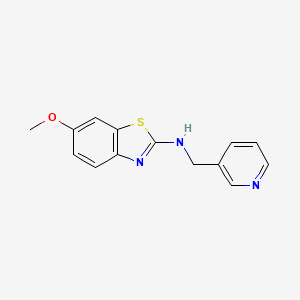

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Description

6-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a methoxy group at the 6-position of the benzothiazole core and a pyridin-3-ylmethyl substituent on the amine group. This compound is synthesized via reactions involving 6-methoxy-1,3-benzothiazol-2-amine (compound 1) with alkyl bromides and substituted phenols in acetone, as outlined in Scheme 1 of . Its crystal structure has been resolved using single-crystal X-ray diffraction, revealing N–H⋯N hydrogen-bonded dimers that form infinite 2D networks parallel to the (011) plane .

Benzothiazoles are privileged scaffolds in medicinal chemistry due to their structural versatility and pharmacological relevance, including antimicrobial, anticancer, and antioxidant activities .

Properties

IUPAC Name |

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-18-11-4-5-12-13(7-11)19-14(17-12)16-9-10-3-2-6-15-8-10/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSICKTQWQGVROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101222668 | |

| Record name | 6-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194655 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16763-15-8 | |

| Record name | 6-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16763-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-N-(3-pyridinylmethyl)-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization and functional group modifications. One common method involves the reaction of 2-aminothiophenol with 3-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid, followed by cyclization to form the benzothiazole ring. The methoxy group can be introduced through methylation using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce any reducible functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced amines or alcohols.

Substitution: Alkylated derivatives.

Scientific Research Applications

6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death . The presence of the pyridin-3-ylmethyl group enhances its binding affinity and selectivity towards cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

The benzothiazole core allows for extensive structural modifications. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Molecular Comparisons

Key Observations:

- Substituent Position : The 6-methoxy derivative (target compound) differs from the 4-methoxy analog () in electronic distribution. Methoxy at the 6-position may enhance resonance stabilization of the benzothiazole ring compared to the 4-position .

- Pyridine Positional Isomerism: Pyridin-3-ylmethyl (target) vs.

- Electron-Withdrawing Groups : Chloro and nitro substituents () reduce electron density on the benzothiazole ring, which could impact π-π stacking interactions or metabolic stability.

Biological Activity

6-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole class, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

It features a methoxy group at the 6th position, a pyridin-3-ylmethyl group attached to the nitrogen atom, and an amine group at the 2nd position of the benzothiazole ring. This unique arrangement contributes to its biological properties.

The primary mechanism of action for this compound involves its interaction with tubulin. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and disrupting the microtubule network. This action results in cell cycle arrest at the G2/M phase and ultimately leads to apoptotic cell death in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit tubulin polymerization effectively, making it a candidate for cancer therapy. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including HeLa and A549 cells .

Enzymatic Inhibition

The compound has also been investigated for its potential as an enzymatic inhibitor. Its structural features allow it to interact with specific enzymes involved in cancer progression and other diseases. For instance, derivatives of benzothiazoles have been noted for their inhibitory effects on certain kinases and proteases .

Case Studies

Case Study 1: Antitumor Activity

In a study published in PubMed Central, researchers evaluated the antitumor efficacy of this compound against several cancer cell lines. The compound demonstrated micromolar activity (around 10 µM) against A549 (lung cancer) and HeLa (cervical cancer) cells, showcasing its potential as a therapeutic agent .

Case Study 2: Mechanistic Insights

Another study explored the mechanistic insights into how this compound affects microtubule dynamics. The findings revealed that it not only inhibits tubulin polymerization but also destabilizes existing microtubules, leading to enhanced cytotoxicity in cancer cells .

Comparative Analysis

To better understand the uniqueness of this compound, it is compared with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | Similar structure with an acetamide group | Moderate anticancer activity |

| 6-methoxy-N-(pyridin-3-ylmethyl)pyridin-3-amine | Lacks benzothiazole ring | Lower bioactivity compared to benzothiazoles |

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine?

Answer:

The synthesis typically involves a multi-step approach:

Core benzothiazole formation : React 2-aminothiophenol derivatives with methoxy-substituted aromatic aldehydes under acidic conditions to form the 6-methoxybenzothiazole scaffold .

Substitution at the 2-position : Introduce the pyridin-3-ylmethylamine group via nucleophilic substitution or condensation. For example, refluxing 6-methoxy-1,3-benzothiazol-2-amine with pyridin-3-ylmethyl bromide in ethanol using sodium acetate as a base (similar to methods in ).

Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Basic: Which spectroscopic and crystallographic techniques validate the structure of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, pyridyl protons in aromatic regions) .

- HRMS : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+ ion matching calculated mass) .

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated for related benzothiazole derivatives in crystallographic studies .

Advanced: How can researchers optimize reaction yields when introducing the pyridin-3-ylmethyl group?

Answer:

Yield optimization requires:

- Catalyst screening : Transition metals (e.g., CuBr) enhance coupling efficiency in analogous amine substitution reactions .

- Solvent effects : Polar aprotic solvents like DMF or DMSO improve solubility of aromatic intermediates .

- Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions like over-alkylation .

- Real-time monitoring : TLC or HPLC tracks reaction progress to terminate at peak product formation .

Advanced: How should contradictory reports about the compound’s biological activity be resolved?

Answer:

Contradictions often arise from:

- Assay variability : Standardize bioactivity tests (e.g., consistent cell lines, IC50 protocols). For example, discrepancies in antimicrobial activity may stem from differences in bacterial strains or culture conditions .

- Structural analogs : Compare activity across derivatives (e.g., replacing pyridylmethyl with other substituents) to isolate pharmacophoric features .

- Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) can predict binding affinities to targets like kinase enzymes, clarifying structure-activity relationships .

Advanced: What strategies are effective for designing derivatives with enhanced pharmacological properties?

Answer:

- Substituent modification :

- Pyridine ring : Introduce electron-withdrawing groups (e.g., -NO2) to modulate electron density and binding interactions .

- Benzothiazole core : Replace methoxy with bulkier alkoxy groups (e.g., ethoxy, propoxy) to enhance lipophilicity .

- Bioisosteric replacement : Substitute the benzothiazole ring with oxadiazole or thiadiazole moieties to improve metabolic stability .

- Prodrug design : Conjugate with ester or amide prodrug moieties to enhance bioavailability .

Advanced: How can researchers address solubility challenges in in vitro assays?

Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without cytotoxicity .

- Micellar encapsulation : Employ surfactants like Tween-80 or cyclodextrins for hydrophobic derivatives .

- Salt formation : Synthesize hydrochloride or sulfate salts to improve aqueous solubility .

Basic: What are the key stability considerations for storing this compound?

Answer:

- Light sensitivity : Store in amber vials to prevent photodegradation of the benzothiazole core .

- Moisture control : Use desiccants (e.g., silica gel) in storage containers, as amine groups may hydrolyze in humid conditions .

- Temperature : Long-term stability requires storage at –20°C under inert gas (N2 or Ar) .

Advanced: What analytical methods resolve impurities in the final product?

Answer:

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities; MS identifies byproducts (e.g., unreacted starting materials) .

- Recrystallization optimization : Test solvent pairs (e.g., ethanol/diethyl ether) to selectively crystallize the target compound .

- Elemental analysis : Verify purity by comparing calculated vs. observed C/H/N percentages (deviation ≤0.4%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.